molecular formula C13H10F2O B6373292 3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% CAS No. 1261964-34-4

3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95%

Cat. No. B6373292
CAS RN: 1261964-34-4
M. Wt: 220.21 g/mol
InChI Key: JEOLHLCYGOQXGQ-UHFFFAOYSA-N
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Description

3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% (3F5F3MP) is a fluorinated phenol that has been used in a variety of scientific research applications due to its unique properties. In

Scientific Research Applications

3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an inhibitor of enzymes. 3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% has also been used to study the effects of fluorinated compounds on biological systems, as it has been shown to have different effects than non-fluorinated compounds.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% is complex and not fully understood. It is thought that the fluorine atoms in 3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% interact with proteins and enzymes in a way that alters their structure and activity. This interaction can lead to changes in biochemical and physiological processes, which can be studied in laboratory experiments.
Biochemical and Physiological Effects
3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA repair, and it has been shown to inhibit the growth of certain types of cancer cells. In addition, 3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% has been shown to have anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% in laboratory experiments is that it is relatively easy to synthesize and is available in high purity. This makes it an ideal reagent for a variety of experiments. However, there are some limitations to using 3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% in laboratory experiments. For example, the effects of 3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% on biological systems are not fully understood, so it is difficult to predict the exact outcome of an experiment. In addition, 3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% is a fluorinated compound, so it is important to use caution when handling it due to its potential toxicity.

Future Directions

There are a number of potential future directions for the use of 3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% in scientific research. One potential direction is to further investigate its effects on enzymes involved in DNA repair, as this could lead to new treatments for cancer. Another potential direction is to investigate the effects of 3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% on other biochemical and physiological processes, such as inflammation and bacterial growth. In addition, further research could be done to investigate the potential toxicity of 3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% and to develop methods to reduce its toxicity. Finally, 3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% could be used as a reagent in organic synthesis to develop new compounds with unique properties.

Synthesis Methods

3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% can be synthesized from 4-fluorophenol and 3-methylphenol. The two compounds are reacted in an acid-catalyzed reaction in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction produces a mixture of 3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% and other byproducts, which can be separated by column chromatography. The yield of 3-Fluoro-5-(4-fluoro-3-methylphenyl)phenol, 95% from this reaction is typically 95%.

properties

IUPAC Name

3-fluoro-5-(4-fluoro-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-4-9(2-3-13(8)15)10-5-11(14)7-12(16)6-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOLHLCYGOQXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684179
Record name 4',5-Difluoro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261964-34-4
Record name 4',5-Difluoro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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